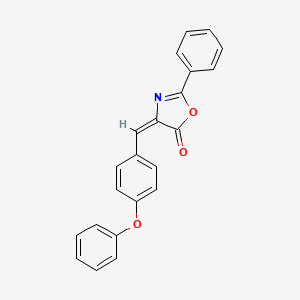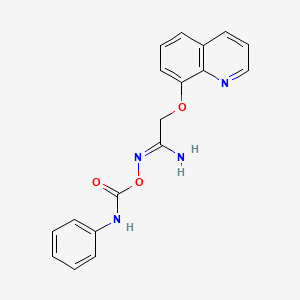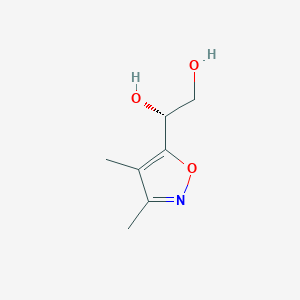
(R)-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol is a chiral compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a 3,4-dimethylisoxazole ring attached to an ethane-1,2-diol moiety. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Methyl Groups: The methyl groups at positions 3 and 4 of the isoxazole ring can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of Ethane-1,2-diol: The ethane-1,2-diol moiety can be attached to the isoxazole ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol: The enantiomer of the compound with a different spatial arrangement.
1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol: The racemic mixture containing both ®- and (S)-enantiomers.
Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness: ®-1-(3,4-Dimethylisoxazol-5-yl)ethane-1,2-diol is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(1R)-1-(3,4-dimethyl-1,2-oxazol-5-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H11NO3/c1-4-5(2)8-11-7(4)6(10)3-9/h6,9-10H,3H2,1-2H3/t6-/m1/s1 |
InChI Key |
NZYOWZLEHZQQAE-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(ON=C1C)[C@@H](CO)O |
Canonical SMILES |
CC1=C(ON=C1C)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
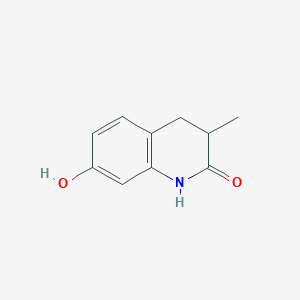
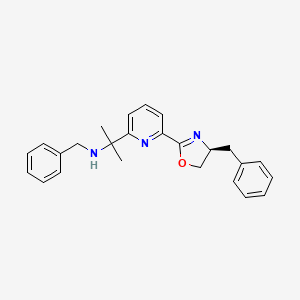
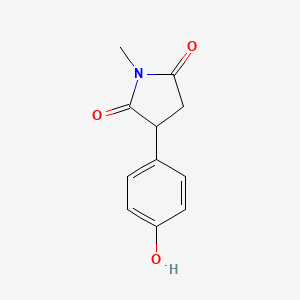
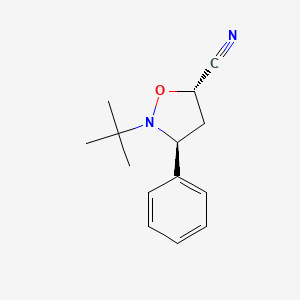
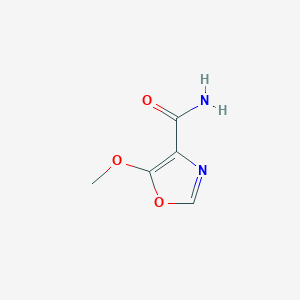
![(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12892180.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
![(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B12892192.png)
